molecular formula C26H17NO2 B10879818 Naphthalen-2-yl 2-phenylquinoline-4-carboxylate

Naphthalen-2-yl 2-phenylquinoline-4-carboxylate

Cat. No.: B10879818
M. Wt: 375.4 g/mol
InChI Key: ZWHXAEAFGGZWDD-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-phenylquinoline-4-carboxylate is a complex organic compound that combines the structural features of naphthalene, quinoline, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be synthesized from aniline and 2-nitrobenzaldehyde through a series of reactions including the Doebner reaction, reduction, and cyclization .

The final step involves esterification of 2-phenylquinoline-4-carboxylic acid with naphthalen-2-ol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated this compound.

Scientific Research Applications

Chemistry

In chemistry, Naphthalen-2-yl 2-phenylquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Derivatives of quinoline and naphthalene are known for their antimicrobial, antiviral, and anticancer activities . Therefore, this compound may serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which facilitates electron transport.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-phenylquinoline-4-carboxylate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the naphthalene group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the naphthalene moiety, which may reduce its overall activity and specificity.

    Naphthalen-2-yl benzoate: Lacks the quinoline structure, which is crucial for biological activity.

    Quinoline-4-carboxylate derivatives: Similar in structure but may vary in their substituents, affecting their chemical and biological properties.

Uniqueness

Naphthalen-2-yl 2-phenylquinoline-4-carboxylate is unique due to its combined structural features, which provide a balance of stability, reactivity, and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H17NO2

Molecular Weight

375.4 g/mol

IUPAC Name

naphthalen-2-yl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C26H17NO2/c28-26(29-21-15-14-18-8-4-5-11-20(18)16-21)23-17-25(19-9-2-1-3-10-19)27-24-13-7-6-12-22(23)24/h1-17H

InChI Key

ZWHXAEAFGGZWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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